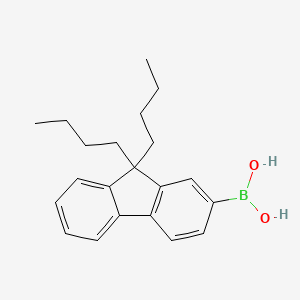

(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid

Descripción general

Descripción

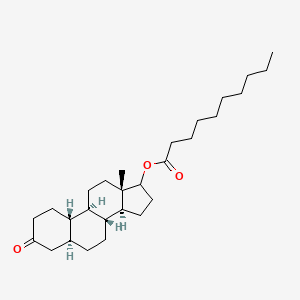

“(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is an organic compound and a pharmaceutical intermediate . It appears as a white or light yellow solid powder at room temperature . It is soluble in hot ethanol but has poor solubility in water . This compound can be used in the synthesis of 1,2-diphenylindolizine derivatives for potential usage in organic light emitting diodes (OLEDs). It can also be used in the synthesis of pyrene-fluorene based chromophores for applications in photocatalysis and organic electronic devices .

Synthesis Analysis

The conventional synthesis method for “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as n-butyllithium, is used to remove the bromine to obtain the corresponding phenyllithium reagent . Then, the corresponding trimethyl borate or triisopropyl borate is added, followed by the addition of acid to promote the 1,2-migration of boron to obtain the product . In this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in boronic acid . This reaction needs to be carried out at -78 degrees Celsius. High-temperature reactions can be messy and significantly reduce the yield .Molecular Structure Analysis

The molecular formula of “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is C15H15BO2 . The CAS number is 333432-28-3 . The molecular weight is 238.09 .Chemical Reactions Analysis

Boronic acid in “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” can easily be converted into various boronic esters . Moreover, boronic acid can participate in classic Suzuki coupling reactions to build carbon-carbon bonds, and Chan-Lam coupling reactions to construct carbon-oxygen or carbon-nitrogen bonds .Physical And Chemical Properties Analysis

“(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is a white or light yellow solid powder at room temperature . It has a melting point of 300 degrees Celsius . It is soluble in hot ethanol but has poor solubility in water .Mecanismo De Acción

The mechanism of action of “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” is mainly centered around the boronic acid on the phenyl ring . By introducing this unit, it can effectively achieve the modification of luminescent material molecules and adjust the luminescent properties of fluorescent molecules .

Safety and Hazards

Direcciones Futuras

As an intermediate in organic synthesis and pharmaceutical and material chemistry, the most transformation processes of “(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid” are centered around the boronic acid on the phenyl ring . It is worth noting that as an organic compound containing boron, it is harmful to the water environment and should not allow undiluted or large amounts of product to contact groundwater, waterways, or sewage systems .

Propiedades

IUPAC Name |

(9,9-dibutylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15,23-24H,3-6,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQPVVNJHXJCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CCCC)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00785986 | |

| Record name | (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00785986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9,9-Dibutyl-9H-fluoren-2-YL)boronic acid | |

CAS RN |

400607-56-9 | |

| Record name | (9,9-Dibutyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00785986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide](/img/structure/B1514461.png)

![Diethyl [(2-chloro-4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514467.png)

![Diethyl [(4-cyanato-3-methylphenyl)methyl]propanedioate](/img/structure/B1514473.png)

![[2-Amino-2-(4-cyano-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1514479.png)